molecular formula C9H10N4O B1405656 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine CAS No. 1451392-77-0

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine

Cat. No. B1405656
M. Wt: 190.2 g/mol
InChI Key: MNRAYROCGVNEIG-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine” is a complex organic molecule that contains a pyrazole ring and a pyridine ring . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group replaced by a nitrogen atom . The pyrazole ring is a simple aromatic ring with two nitrogen atoms. In many enzymatic reactions, prosthetic pyridine nucleotide is engaged in numerous oxidation–reduction processes .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross coupling .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Pyridine compounds can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Pyridine compounds are generally polar and can participate in hydrogen bonding. They are also aromatic and relatively stable .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine is involved in various synthesis processes. For instance, it is used in the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate, highlighting its role in complex chemical reactions and structural formation in organic chemistry (Wang Xiu-jian, 2009).

Applications in Energetic Materials

  • This compound is significant in designing bridged pyridine-based energetic derivatives. Its molecular structure contributes to determining the geometrical structures, electronic structures, and detonation properties of these materials, playing a crucial role in the field of energetic materials (D. Zhai et al., 2019).

Role in Catalysis

  • It is also a key component in various catalysis processes. For example, its derivatives have been used in facilitating the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, showcasing its utility in catalytic transformations and green chemistry (P. Gunasekaran et al., 2014).

Biological Applications

  • While avoiding drug use and dosage specifics, it's noteworthy that derivatives of 5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine have been explored for potential anticancer properties. This highlights its relevance in medicinal chemistry and drug design (K. Chavva et al., 2013).

Photoluminescence and Fluorescent Properties

  • The compound and its complexes exhibit significant photoluminescence properties, indicating its potential applications in the field of material science and optical applications (L. Hiscock et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. Pyridine derivatives are a rich field of study in medicinal chemistry, with potential for the development of new pharmaceuticals .

properties

IUPAC Name

3-(pyridin-3-ylmethoxy)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-8-4-9(13-12-8)14-6-7-2-1-3-11-5-7/h1-5H,6H2,(H3,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRAYROCGVNEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-ylmethoxy)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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